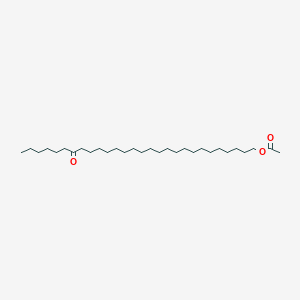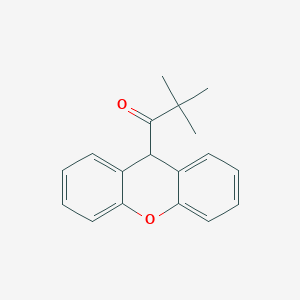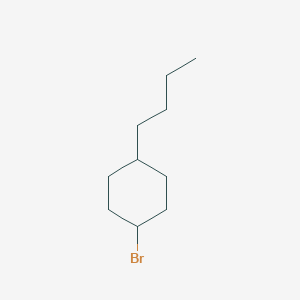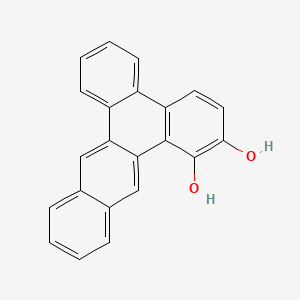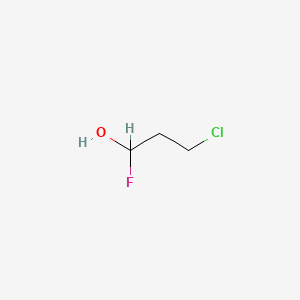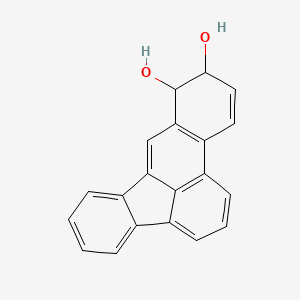
Benzo(B)fluoranthene-9,10-dihydrodiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(B)fluoranthene-9,10-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(B)fluoranthene, which is known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(B)fluoranthene and is studied for its potential biological effects and environmental impact.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(B)fluoranthene-9,10-dihydrodiol typically involves the catalytic hydrogenation of benzo(B)fluoranthene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective formation of the 9,10-dihydrodiol derivative.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. it can be produced in research laboratories using standard organic synthesis techniques involving the hydrogenation of benzo(B)fluoranthene.
化学反応の分析
Types of Reactions
Benzo(B)fluoranthene-9,10-dihydrodiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAH derivatives.
Reduction: Tetrahydro derivatives of benzo(B)fluoranthene.
Substitution: Halogenated and nitrated derivatives of this compound.
科学的研究の応用
Benzo(B)fluoranthene-9,10-dihydrodiol is primarily used in scientific research to study the metabolic pathways and biological effects of PAHs. It is used in:
Chemistry: To understand the chemical behavior and reactivity of PAH derivatives.
Biology: To study the metabolic activation and detoxification pathways of PAHs in living organisms.
Medicine: To investigate the potential carcinogenic and mutagenic effects of PAH metabolites.
Industry: Limited applications in environmental monitoring and assessment of PAH contamination.
作用機序
The mechanism of action of Benzo(B)fluoranthene-9,10-dihydrodiol involves its metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can interact with cellular macromolecules, including DNA, leading to the formation of DNA adducts. This interaction can result in mutations and potentially initiate carcinogenesis. The molecular targets and pathways involved include the cytochrome P450 enzyme system and the aryl hydrocarbon receptor (AhR) pathway.
類似化合物との比較
Benzo(B)fluoranthene-9,10-dihydrodiol can be compared with other similar PAH derivatives, such as:
Benzo(A)pyrene-7,8-dihydrodiol: Another PAH metabolite known for its potent carcinogenic properties.
Benzo(J)fluoranthene-9,10-dihydrodiol: A structurally similar compound with different biological activities.
Benzo(K)fluoranthene-8,9-dihydrodiol: Another dihydrodiol derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific metabolic activation pathway and the formation of unique DNA adducts that contribute to its carcinogenic potential.
特性
CAS番号 |
130221-15-7 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13(18),14-nonaene-16,17-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-13-15-7-3-6-14-11-4-1-2-5-12(11)16(19(14)15)10-17(13)20(18)22/h1-10,18,20-22H |
InChIキー |
YLNWBCYXHFQMPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=CC(C5O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
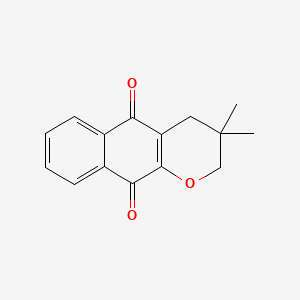
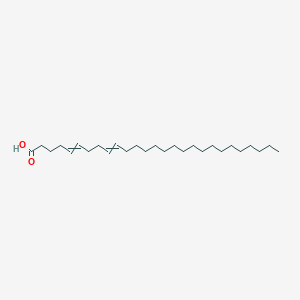
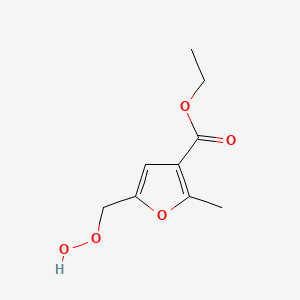
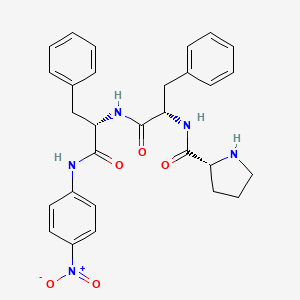
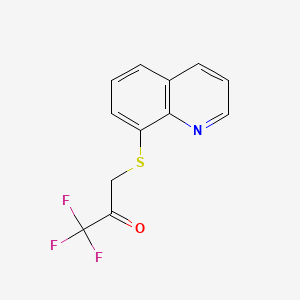
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)

![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
